HMMNI-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

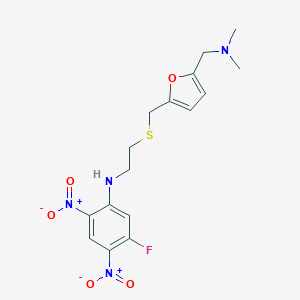

HMMNI-d3 is a synthetic compound that has recently been developed to act as an agonist of the G-protein coupled receptor (GPCR) family. It is a small molecule that has been designed to bind to the GPCR and activate its activities. This compound has been studied for its potential to be used in drug discovery, therapeutic applications, and as an imaging agent. It has been shown to be a promising tool for researchers to study the cellular and molecular mechanisms of GPCRs.

Scientific Research Applications

Hyperbolic Metamaterials for Biosensing

Hyperbolic metamaterials (HMMs) have been developed for ultrasensitive label-free biosensing, utilizing noble-metal-free reconfigurable materials for visible photonic applications. The study by Sreekanth et al. (2019) demonstrates the fabrication of low-loss and active HMMs by combining titanium nitride (TiN) and stibnite (Sb2S3), showcasing significant improvements in sensitivity for small molecule detection at low concentrations. This advancement has applications in biosensors operating in the visible range, beneficial for point-of-care applications due to the ease of operation and availability of sources and detectors in this region (Sreekanth et al., 2019).

Optimization of HMMER3 for Supercomputing

Arndt (2018) discusses modifying HMMER3, a biological sequence search suite, to run efficiently on the Cori supercomputer using OpenMP tasking. This optimization aimed at improving throughput and efficiency in high-performance computing (HPC) environments, demonstrating the potential for significant computational resource conservation in biological research (Arndt, 2018).

Deep Neural Networks in Speech Recognition

Hinton et al. (2012) explore the application of deep neural networks (DNNs) for acoustic modeling in speech recognition, providing an alternative to traditional methods using Gaussian mixture models (GMMs) and Hidden Markov Models (HMMs). This research signifies a shift towards more accurate and efficient speech recognition systems, potentially impacting various technological and scientific fields (Hinton et al., 2012).

Machine Learning in Diabetes Research

Kavakiotis et al. (2017) conduct a systematic review of machine learning and data mining techniques in diabetes research, emphasizing their critical role in transforming vast amounts of genetic data and electronic health records into valuable knowledge. This study highlights the application of these techniques in predicting and diagnosing diabetes, managing diabetic complications, and understanding the genetic background and environment’s role in diabetes (Kavakiotis et al., 2017).

Safety and Hazards

HMMNI-d3 is classified as a Category 2 mutagen and carcinogen, meaning it’s suspected of causing genetic defects and cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned . It should be stored locked up and disposed of to an approved waste disposal plant .

Mechanism of Action

Target of Action

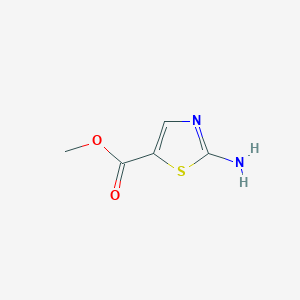

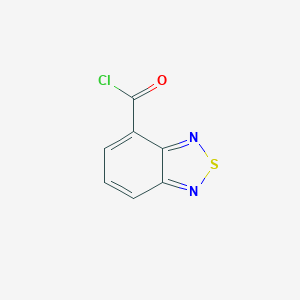

HMMNI-d3, also known as Hydroxy Dimetridazole-d3, is a deuterium-labeled derivative of HMMNI . The primary target of this compound is protozoan infections . Protozoa are a diverse group of unicellular eukaryotic organisms, many of which are medically or agriculturally relevant as parasites.

Mode of Action

This compound interacts with its targets, the protozoa, by interfering with their metabolic processes . It is a nitroimidazole class agent , a class of drugs known to disrupt protozoan DNA and inhibit nucleic acid synthesis, thereby combating the infection.

Biochemical Pathways

Nitroimidazoles, the class of drugs to which Dimetridazole belongs, are known to disrupt DNA synthesis in protozoans, leading to cell death and the resolution of the infection .

Result of Action

The primary result of this compound’s action is the combat against protozoan infections . By disrupting the DNA synthesis of protozoans, it leads to their cell death, thereby resolving the infection.

properties

IUPAC Name |

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAQDPJIVQMBAY-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1CO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583595 |

Source

|

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015855-78-3 |

Source

|

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the purpose of using 2-hydroxymethyl-1-methyl-5-nitro-imidazole-d3 (HMMNI-d3) in the analysis of nitroimidazole residues?

A: this compound serves as an internal standard in the analysis of nitroimidazole residues in food products like honey, royal jelly, meat, and animal food [, , ]. Internal standards are crucial in analytical chemistry, particularly in techniques like HPLC-MS/MS, to improve the accuracy and reliability of quantification.

Q2: Can you elaborate on the specific steps involving this compound in the analytical method?

A: In the described methods [, , ], this compound is added to the sample at the beginning of the extraction process. This ensures that any losses of the target analytes during subsequent steps, such as extraction, cleanup (using techniques like solid-phase extraction with Oasis MCX C18 cartridges), and chromatographic separation, are accounted for. The presence of this compound allows for the correction of these losses during data analysis, ultimately leading to a more accurate determination of nitroimidazole residues in the tested samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)

![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)

![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)